molecular formula C19H23ClN4O3 B2744240 N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 1049375-84-9

N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2744240
CAS No.: 1049375-84-9
M. Wt: 390.87
InChI Key: PXKBHKJEZZRQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a high-purity chemical compound intended for research and development applications. This complex molecule features a 2-chlorophenyl group, a 1-methyl-1H-pyrrole ring, and a morpholine group within its structure, motifs commonly associated with bioactive properties. Compounds incorporating chlorophenyl and pyrrole heterocycles are of significant interest in medicinal chemistry and are frequently investigated for their potential pharmacological activities . The inclusion of the morpholine ring is a common strategy in drug design, as it can enhance solubility and influence interactions with biological targets . Research into structurally related compounds, particularly cathinones with chlorophenyl substitutions, has shown they can interact with neuronal systems, such as inhibiting the acetylcholinesterase (AChE) enzyme and inducing cytotoxicity in neuronal cell models . Similarly, other pyrrole- and chlorophenyl-containing molecules have demonstrated potent anti-inflammatory and immunomodulatory effects in preclinical models . Given its architecture, this ethanediamide derivative is a valuable candidate for researchers exploring novel ligands in neuroscience, including the study of neurotransmitter systems, as well as in the broader field of small-molecule drug discovery for various therapeutic areas. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-23-8-4-7-16(23)17(24-9-11-27-12-10-24)13-21-18(25)19(26)22-15-6-3-2-5-14(15)20/h2-8,17H,9-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKBHKJEZZRQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide. The pyrrole and morpholine groups are introduced through subsequent reactions involving appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Biological Activity

N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide, often referred to in the literature as a compound with potential pharmacological applications, has garnered attention for its biological activity. This article provides a detailed overview of its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C16H21ClN2C_{16}H_{21}ClN_2, with a molecular weight of 290.81 g/mol. Its structure includes a chlorophenyl group, a pyrrole moiety, and a morpholine ring, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC16H21ClN2
Molecular Weight290.81 g/mol
LogP3.118
Polar Surface Area40.807 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Autotaxin : The compound has been shown to inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various pathological conditions including fibrosis and cancer .
  • Effects on Cell Signaling : By modulating LPA levels, the compound may influence cell signaling pathways associated with inflammation and cell proliferation, making it a candidate for therapeutic interventions in diseases characterized by excessive fibrosis or tumor growth.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with pulmonary fibrosis. In these studies, the compound reduced extracellular matrix deposition and LPA levels in bronchoalveolar lavage fluid .

In Vivo Studies

In animal models, particularly those induced with bleomycin to simulate pulmonary fibrosis, the compound showed promising results by significantly reducing LPA levels and mitigating lung tissue damage. These findings suggest potential therapeutic applications in treating idiopathic pulmonary fibrosis .

Case Studies

  • Pulmonary Fibrosis Model : A study involving mice treated with bleomycin demonstrated that administration of the compound led to a marked reduction in lung fibrosis markers and improved lung function metrics compared to control groups .
  • Cancer Cell Lines : Another investigation focused on various cancer cell lines indicated that the compound inhibited cell proliferation effectively at micromolar concentrations, suggesting its potential utility in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethanediamide Derivatives

N-[2-(1-Methyl-1H-pyrrol-2-yl)-2-(Morpholin-4-yl)ethyl]-N'-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Ethanediamide ()
This analog replaces the 2-chlorophenyl group with a 3-(2-oxopyrrolidin-1-yl)phenyl substituent. The oxopyrrolidinyl group introduces additional hydrogen-bonding capacity and conformational rigidity, which could enhance target selectivity in drug design. The shared morpholine and pyrrole moieties suggest similar solubility and metabolic stability compared to the target compound. However, the absence of a chlorine atom may reduce lipophilicity, impacting membrane permeability .

Oxazole Carboxamide Derivatives

BG13963: 3-(2-Chlorophenyl)-N-[2-Hydroxy-2-(1-Methyl-1H-pyrrol-2-yl)Ethyl]-5-Methyl-1,2-Oxazole-4-Carboxamide () This compound features an oxazole ring instead of ethanediamide. The 2-chlorophenyl group is retained, but the hydroxyethyl-pyrrole substituent replaces morpholine, reducing solubility compared to the target compound. The molecular weight (359.81 g/mol) is lower than typical ethanediamides, which may influence pharmacokinetics .

Phthalimide-Based Compounds

3-Chloro-N-Phenyl-Phthalimide ()
This phthalimide derivative shares a chlorophenyl group but features a rigid isoindoline-1,3-dione core. Phthalimides are commonly used in polymer synthesis (e.g., polyimides) due to thermal stability and planar geometry. The target compound’s ethanediamide linker offers flexibility, which could be advantageous in drug design but less suitable for high-temperature polymer applications .

Physicochemical and Pharmacological Properties

  • Solubility : Morpholine-containing compounds (target and ) exhibit improved aqueous solubility compared to purely aromatic analogs like BG13963 .
  • Lipophilicity : The 2-chlorophenyl group in the target compound and BG13963 enhances membrane permeability but may increase off-target binding risks.
  • Stability : Ethanediamides are prone to hydrolysis under acidic conditions, whereas oxazole derivatives (BG13963) are more stable but less versatile in hydrogen bonding .

Q & A

Basic Research Questions

What are the key considerations for optimizing the synthesis of N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide?

Methodological Answer:
Synthesis optimization requires multi-step organic reactions, including:

  • Amide coupling : Use reagents like EDC/HATU for activating carboxylic acid intermediates, with dichloromethane or DMF as solvents .
  • Temperature control : Maintain low temperatures (e.g., 273 K) during coupling to minimize side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products (>95% purity, confirmed via HPLC) .
    Key Parameters : Monitor reaction progress via TLC, and validate intermediates using NMR (¹H/¹³C) and mass spectrometry .

How can spectroscopic techniques characterize the structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm), morpholine protons (δ ~3.5–3.7 ppm), and pyrrole ring protons (δ ~6.0–6.5 ppm) .
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

What preliminary assays are recommended to screen for bioactivity?

Methodological Answer:

  • Enzymatic inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) at 10–100 µM concentrations .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement . Optimize crystal growth via slow evaporation (e.g., dichloromethane/hexane mixtures) .
  • Key Metrics : Analyze bond angles (e.g., amide C–N–C ~120°) and dihedral angles between aromatic rings to confirm steric effects .
  • Data Contradictions : If NMR and crystallography disagree (e.g., rotameric states), use DFT calculations (B3LYP/6-31G*) to model dynamic behavior .

How to address discrepancies in bioactivity data across different experimental models?

Methodological Answer:

  • Dose-response validation : Repeat assays in triplicate with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Solubility adjustments : Use DMSO/cosolvents (e.g., PEG-400) to ensure compound solubility >1 mM in physiological buffers .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions .

What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model binding to kinase active sites (e.g., EGFR) using PDB structures (e.g., 1M17) .
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes for >100 ns to assess stability (RMSD <2 Å) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with morpholine O) using Schrödinger Suite .

How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core modifications : Replace the 2-chlorophenyl group with 4-fluorophenyl or nitro-substituted analogs to assess electronic effects .
  • Morpholine substitution : Test thiomorpholine or piperidine variants to evaluate steric/electronic impacts on bioavailability .
  • Bioisosteres : Substitute the pyrrole ring with thiophene or imidazole to modulate lipophilicity (logP calculations via ChemAxon) .

Data Analysis and Reproducibility

How to ensure reproducibility in synthetic yields across laboratories?

Methodological Answer:

  • Standardized protocols : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) .
  • Batch validation : Share characterized intermediates (e.g., CAS-registered precursors) between labs .
  • Collaborative trials : Conduct round-robin tests using identical starting materials and analytical methods .

What statistical methods are appropriate for analyzing bioactivity data?

Methodological Answer:

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀/EC₅₀ determination .
  • ANOVA/Tukey’s test : Compare means across treatment groups (p <0.05 threshold) .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.